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Compound of Interest

1-(2-nitrophenyl)-1H-pyrrole-2-
Compound Name:
carbaldehyde

Cat. No.: B1309384

Introduction

1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde is a heterocyclic aromatic compound with the
molecular formula C11HsN20s.[1][2] This molecule incorporates a pyrrole-2-carbaldehyde
moiety attached to a 2-nitrophenyl group via a nitrogen atom. Compounds of this class are
significant as intermediates in the synthesis of more complex molecules, including
pharmacologically active agents.[3] A thorough structural elucidation using spectroscopic
methods is crucial for confirming its identity and purity. This guide provides an in-depth analysis
of the 1H and 3C Nuclear Magnetic Resonance (NMR) spectra of 1-(2-nitrophenyl)-1H-
pyrrole-2-carbaldehyde, intended for researchers, chemists, and professionals in the field of
drug development.

Chemical Structure

The structural confirmation of 1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde relies on the
precise assignment of proton and carbon signals in its NMR spectra. The numbering
convention used for the assignments in this guide is illustrated below:
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'H NMR Spectral Data

The *H NMR spectrum provides detailed information about the proton environment within the
molecule. The spectrum was recorded on a 500 MHz spectrometer using deuterated
chloroform (CDCIs) as the solvent.[4] The chemical shifts (d) are reported in parts per million
(ppm) relative to tetramethylsilane (TMS).

Table 1: *H NMR Data for 1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde

. . Coupling
Chemical Shift o . )
Multiplicity Constant (J) Integration Assignment
(3) ppm
Hz
9.48 Singlet (s) - 1H H-6 (Aldehyde)
8.11 Doublet (d) 7.8 1H H-3'
7.69 Triplet () 75 1H H-5'
7.60 Triplet (t) 7.7 1H H-4'
7.40 Doublet (d) 7.8 1H H-6'
7.12 Doublet (d) 2.3 1H H-5
7.00 Singlet (s) - 1H H-3
6.48 (avg.) Multiplet (m) - 1H H-4

Data sourced from Royal Society of Chemistry Supporting Information.[4]
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Spectral Interpretation:

« Aldehyde Proton (H-6): The most deshielded proton appears at 9.48 ppm as a sharp singlet,
characteristic of an aldehyde proton.

e Nitrophenyl Protons (H-3', H-4', H-5', H-6'): The four protons on the nitrophenyl ring appear in
the aromatic region between 7.40 and 8.11 ppm. The strong electron-withdrawing effect of
the adjacent nitro group significantly deshields H-3', causing it to resonate at 8.11 ppm. The
signals at 7.69 and 7.60 ppm appear as triplets, consistent with H-5' and H-4', respectively,
each being coupled to two neighboring protons. The doublet at 7.40 ppm is assigned to H-6'".

e Pyrrole Protons (H-3, H-4, H-5): The protons on the pyrrole ring are observed between 6.48
and 7.12 ppm. H-5 resonates as a doublet at 7.12 ppm. The signal for H-3 appears at 7.00
ppm, and the most shielded pyrrole proton, H-4, is found as a multiplet around 6.48 ppm.[4]

13C NMR Spectral Data

The 13C NMR spectrum, recorded at 126 MHz in CDClIs, provides information on the carbon
skeleton of the molecule.[4]

Table 2: 13C NMR Data for 1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde
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Chemical Shift (8) ppm Assighment
178.8 C-6 (Aldehyde C=0)
145.9 Cc-2'

133.7 C-I

133.6 c-4

132.7 C-2

131.2 C-6'

129.8 C-5'

129.6 C-3

125.3 C-5

124.9 C-3

111.7 C-4

Data sourced from Royal Society of Chemistry Supporting Information.[4]
Spectral Interpretation:

e Carbonyl Carbon (C-6): The aldehyde carbonyl carbon is the most deshielded, appearing at
178.8 ppm.

o Aromatic Carbons: The carbon attached to the nitro group (C-2") is significantly deshielded
and appears at 145.9 ppm. The remaining carbons of the phenyl and pyrrole rings resonate
between 111.7 and 133.7 ppm. The assignments are based on substituent effects and
typical chemical shift ranges for these heterocyclic and aromatic systems. The C-4 of the
pyrrole ring is the most shielded carbon at 111.7 ppm.[4]

Experimental Protocols

The following provides a representative methodology for acquiring the NMR spectra of 1-(2-
nitrophenyl)-1H-pyrrole-2-carbaldehyde.
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Sample Preparation:

o Approximately 5-10 mg of the purified solid compound is dissolved in about 0.6 mL of
deuterated chloroform (CDCIs) in a standard 5 mm NMR tube.[5]

e A small amount of tetramethylsilane (TMS) may be added to serve as an internal standard
for referencing the chemical shifts to 0.00 ppm.[5]

Instrumentation and Data Acquisition:

e 1H and 3C NMR spectra are recorded on a 400 or 500 MHz NMR spectrometer (e.g., Bruker
Avance).[4][6]

e For H NMR, standard acquisition parameters are used.

e For 3C NMR, a proton-decoupled pulse sequence is utilized to obtain a spectrum with
singlets for each unique carbon atom.

e The spectra are processed using appropriate software, involving Fourier transformation,
phase correction, and baseline correction.[5]

Workflow for Spectroscopic Characterization

The logical process for the synthesis and structural confirmation of 1-(2-nitrophenyl)-1H-
pyrrole-2-carbaldehyde is outlined in the following workflow diagram.
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Caption: Workflow for the synthesis, purification, and structural elucidation of 1-(2-
nitrophenyl)-1H-pyrrole-2-carbaldehyde.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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